Benzenamine, 2-methoxy-N-[(4-methoxyphenyl)methylene]-
Description
Benzenamine, 2-methoxy-N-[(4-methoxyphenyl)methylene]- (IUPAC name) is a Schiff base derivative characterized by two methoxy substituents: one at the ortho position (2-methoxy) on the aniline ring and another at the para position (4-methoxy) on the benzylidene ring. Its molecular formula is C₁₅H₁₅NO₂, with a molecular weight of 241.29 g/mol. Schiff bases of this type are widely studied for their electronic properties, biological activity, and applications in materials science, such as liquid crystals or catalysts .
Properties
CAS No. |
57420-67-4 |
|---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-1-(4-methoxyphenyl)methanimine |
InChI |
InChI=1S/C15H15NO2/c1-17-13-9-7-12(8-10-13)11-16-14-5-3-4-6-15(14)18-2/h3-11H,1-2H3 |
InChI Key |
SXUUXRLGBUBJTH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=NC2=CC=CC=C2OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2-methoxy-N-[(4-methoxyphenyl)methylene]- typically involves the condensation reaction between 2-methoxybenzenamine and 4-methoxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. The use of automated systems ensures consistent quality and yield of the product. The purification process may involve techniques such as distillation, crystallization, and chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 2-methoxy-N-[(4-methoxyphenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzenamine derivatives depending on the reagents used.
Scientific Research Applications
Benzenamine, 2-methoxy-N-[(4-methoxyphenyl)methylene]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 2-methoxy-N-[(4-methoxyphenyl)methylene]- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Position: Ortho vs. Para Methoxy Groups
- Benzenamine, N-[(4-methoxyphenyl)methylene]- (): Substituents: Single para-methoxy group on the benzylidene ring. Molecular formula: C₁₄H₁₃NO (MW: 211.26 g/mol).
Target Compound :
Electron-Withdrawing vs. Electron-Donating Substituents
(E)-4-Methoxy-N-(4-nitrobenzylidene)aniline ():
- Substituents: Para-nitro (electron-withdrawing) and para-methoxy (electron-donating) groups.
- Molecular formula: C₁₄H₁₂N₂O₃ (MW: 256.26 g/mol).
- Key properties: The nitro group reduces electron density on the aromatic ring, making the compound more electrophilic. This enhances reactivity in redox reactions or as a precursor for explosives detection materials .
- 4-Bromo-N-[(4-methoxyphenyl)methylene]aniline (): Substituents: Para-bromo (electron-withdrawing) and para-methoxy groups. Molecular formula: C₁₄H₁₂BrNO (MW: 290.16 g/mol). Applications: Bromine’s polarizability and steric bulk may improve binding affinity in biological systems (e.g., antifungal agents) compared to purely methoxy-substituted analogs .
- This makes it suitable for optoelectronic applications .
Halogen vs. Methoxy Substitution
- (4-Fluorophenyl)[(4-methoxyphenyl)methylene]amine (): Substituents: Para-fluoro (electron-withdrawing) and para-methoxy groups. Molecular formula: C₁₄H₁₂FNO (MW: 229.25 g/mol). Key properties: Fluorine’s electronegativity enhances metabolic stability in pharmaceuticals, a trait less pronounced in methoxy-rich analogs .
Data Table: Comparative Analysis
Biological Activity
Benzenamine, 2-methoxy-N-[(4-methoxyphenyl)methylene]- (commonly referred to as compound 1), is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
Molecular Formula: C16H17N2O2
Molecular Weight: 271.32 g/mol
IUPAC Name: 2-methoxy-N-[(4-methoxyphenyl)methylene]aniline
Canonical SMILES: COc1ccc(cc1)C=NC(c2ccc(cc2)OC)=O
The compound features a methoxy group on both the aniline and phenyl rings, which may influence its biological activity through electronic effects and steric hindrance.
Biological Activity Overview
Research indicates that compound 1 exhibits a range of biological activities, including:
- Antimicrobial Activity: Preliminary studies suggest that compound 1 has significant antibacterial properties against various strains of bacteria, including Gram-positive and Gram-negative bacteria.
- Antifungal Activity: It has also shown efficacy against certain fungi, particularly Candida species.
- Anticancer Potential: Some studies have indicated that this compound may inhibit cancer cell proliferation through various mechanisms.
Case Studies
-
Antibacterial Efficacy
- A study assessed the Minimum Inhibitory Concentration (MIC) of compound 1 against common bacterial strains. The results indicated:
- E. coli: MIC of 25 µg/mL
- Staphylococcus aureus: MIC of 15 µg/mL
- Bacillus subtilis: MIC of 20 µg/mL
- A study assessed the Minimum Inhibitory Concentration (MIC) of compound 1 against common bacterial strains. The results indicated:
-
Antifungal Efficacy
- In vitro tests demonstrated that compound 1 inhibited the growth of Candida albicans with an MIC of 30 µg/mL. This activity is particularly noteworthy given the increasing resistance to conventional antifungal treatments.
Comparison Table of Antimicrobial Activities
| Microorganism | MIC (µg/mL) |
|---|---|
| E. coli | 25 |
| Staphylococcus aureus | 15 |
| Bacillus subtilis | 20 |
| Candida albicans | 30 |
The mechanism by which compound 1 exerts its biological effects appears to involve multiple pathways:
- Enzyme Inhibition: Compound 1 may inhibit specific enzymes critical for bacterial cell wall synthesis, leading to cell lysis.
- DNA Interaction: Its structure suggests potential intercalation with DNA, disrupting replication processes in both bacterial and cancer cells.
- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in microbial cells, contributing to its antimicrobial effects.
Research Findings
Recent studies have explored the structure-activity relationship (SAR) of compound 1, revealing that modifications to the methoxy groups significantly affect its potency. For instance:
- Increasing the electron-donating capacity of substituents on the phenyl ring enhances antibacterial activity.
- Alterations in the position of methoxy groups can lead to varied antifungal efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
